molecular formula C25H29N3O2 B2851118 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 1049362-73-3

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2851118
CAS No.: 1049362-73-3
M. Wt: 403.526
InChI Key: QXXQARZVXWGNAB-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide is an organic compound with intriguing structural features. This compound contains a combination of isoquinoline, pyrrole, and o-tolyloxy groups, making it a molecule of interest for various applications in synthetic chemistry and potentially medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. A potential synthetic route includes:

  • Formation of Isoquinoline Derivative: : The initial step involves the synthesis of the isoquinoline derivative, usually starting from commercially available materials.

  • Pyrrole Substitution: : Subsequent steps may include the substitution of the pyrrole group through cyclization or direct functionalization.

  • Acetamide Coupling: : The final steps would involve the acetamide coupling using o-tolyloxyacetic acid under peptide coupling conditions, often utilizing reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Scaling up these reactions for industrial production would require optimization of reaction conditions, such as temperature, solvent systems, and purification methods, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions:

  • Oxidation: : With agents like KMnO4, the aromatic rings could be oxidized.

  • Reduction: : The isoquinoline and pyrrole rings may undergo reduction with hydrides.

  • Substitution: : The compound can participate in electrophilic aromatic substitution due to its aromatic nature.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, CrO3

  • Reducing Agents: : LiAlH4, NaBH4

  • Substitution Conditions: : Often carried out in acidic or basic conditions, depending on the desired transformation.

Major Products

The major products from these reactions vary based on the reaction conditions but might include oxidized derivatives, reduced amines, or substituted aromatic compounds.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide serves as a building block for the development of more complex molecules.

Biology

Medicine

In medicinal chemistry, the compound might be explored for its potential pharmacological properties, such as binding to specific receptors or enzymes.

Industry

In industry, it could be utilized in the design of advanced materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide exerts its effects would depend on its interaction with specific molecular targets. Potential targets might include enzymes or receptors, where it could act as an inhibitor or agonist.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide: : Similar but without the methyl group on the pyrrole ring.

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-(o-tolyloxy)acetamide: : Similar but without the pyrrole ring.

  • N-(2-(isoquinolin-2-yl)-2-(pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide: : Similar but without the dihydro feature of isoquinoline.

Highlighting Its Uniqueness

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(o-tolyloxy)acetamide stands out due to its unique combination of isoquinoline, pyrrole, and o-tolyloxy groups, providing distinct electronic and steric properties that could be advantageous in both chemical synthesis and potential biological activity.

There you have it—a detailed dive into the complex world of this compound!

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-19-8-3-6-12-24(19)30-18-25(29)26-16-23(22-11-7-14-27(22)2)28-15-13-20-9-4-5-10-21(20)17-28/h3-12,14,23H,13,15-18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXQARZVXWGNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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